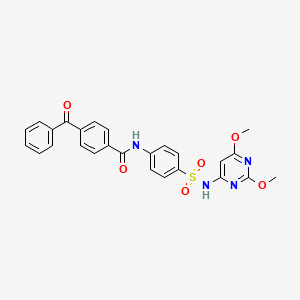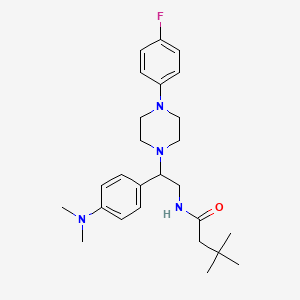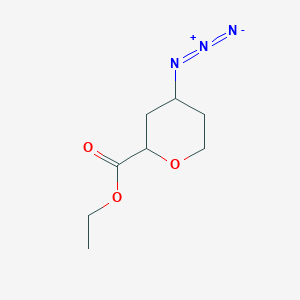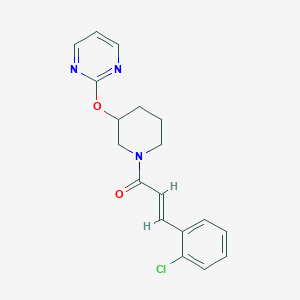
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C15H15F3N4O and its molecular weight is 324.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrophoretic Separation and Quality Control
Nonaqueous capillary electrophoresis is utilized for the separation of imatinib mesylate (IM) and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine and others. This method is significant for quality control of IM, showcasing the role of related compounds in ensuring the purity and effectiveness of pharmaceutical substances (Ye et al., 2012).
Antineoplastic Agent Metabolism Study
In-depth studies on the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, reveal intricate metabolic pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. These insights are crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic efficacy (Gong et al., 2010).
Histone Deacetylase Inhibition for Cancer Treatment
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide is a potent histone deacetylase (HDAC) inhibitor with significant potential in cancer treatment. It exhibits selectivity for certain HDACs and has demonstrated substantial antitumor activity in preclinical models, underscoring its therapeutic promise (Zhou et al., 2008).
Synthesis and Chemical Intermediates
The compound serves as a core structure for the synthesis of various heterocyclic compounds, demonstrating its versatility as a building block in synthetic chemistry. Such applications highlight its importance in the development of novel pharmaceuticals and materials (Darweesh et al., 2016).
Antimicrobial and Antitubercular Activities
Newly synthesized derivatives of the compound have shown significant antimicrobial and antitubercular activities. This illustrates the compound's potential as a foundation for developing new antibacterial and antituberculosis treatments, addressing critical needs in combating infectious diseases (Chandrashekaraiah et al., 2014).
Brain Imaging and Neuroreceptor Study
Innovative benzamides based on the compound have been explored as ligands for positron emission tomography (PET) imaging of brain receptors, such as the metabotropic glutamate 1 (mGlu1) receptor. Such studies are instrumental in advancing neuroscience research and developing treatments for neurological disorders (Fujinaga et al., 2012).
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c1-22(2)13-7-8-19-12(21-13)9-20-14(23)10-5-3-4-6-11(10)15(16,17)18/h3-8H,9H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMHIJPGCIOMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dichloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2805623.png)
![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2805627.png)
![5-{[2-(Dimethylamino)ethyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2805632.png)
![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2805633.png)

![3-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2805635.png)
![4-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide](/img/structure/B2805636.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2805639.png)


